1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-methylpiperazine
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Overview
Description
1-[(6,6-Dimethyl-2-bicyclo[311]hept-2-enyl)methyl]-4-methylpiperazine is a complex organic compound characterized by its bicyclic structure and piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-methylpiperazine typically involves the reaction of 6,6-dimethylbicyclo[3.1.1]hept-2-ene with 4-methylpiperazine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-methylpiperazine undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Scientific Research Applications
1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-methylpiperazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-methanol: Shares a similar bicyclic structure but differs in functional groups.
6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxaldehyde: Another related compound with a different functional group arrangement.
Uniqueness
1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-methylpiperazine is unique due to its combination of a bicyclic structure and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
1-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-15(2)13-5-4-12(14(15)10-13)11-17-8-6-16(3)7-9-17/h4,13-14H,5-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJKRFMCUZSOKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)CN3CCN(CC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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